

CAS number 304669-35-0 characterization

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Compound of Interest

Compound Name: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Cat. No.: B1338990

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An In-depth Technical Guide to **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol** (CAS 304669-35-0): A Predictive Analysis for Research and Drug Development

Abstract

This technical guide provides a comprehensive analysis of the chemical compound with CAS number 304669-35-0, identified as **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol**. In the absence of direct, in-depth research on this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the compound into its core functional moieties—the dihydropyran scaffold and the silanol group—we will explore its predicted physicochemical properties, potential biological activities, and applications in medicinal chemistry and organic synthesis. This guide is structured to provide a foundational understanding of the compound's characterization, potential synthesis, and putative role in drug discovery, with a particular focus on an unverified vendor claim of anticonvulsant properties.

Part 1: Core Compound Identity

Nomenclature and Identifiers

The compound registered under CAS number 304669-35-0 is a unique hybrid molecule containing both a heterocyclic dihydropyran ring and a dimethylsilanol group. Its identification is cataloged through various chemical informatics systems.

| Identifier | Value |
|-------------------|--|
| CAS Number | 304669-35-0 |
| Molecular Formula | C ₇ H ₁₄ O ₂ Si |
| IUPAC Name | (3,4-dihydro-2H-pyran-6-yl)(dimethyl)silanol |
| Synonyms | (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol, 3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane |
| InChI Key | ZMDNGTLKIVNNCF-UHFFFAOYSA-N |

Physicochemical Properties

The known physicochemical properties of **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol** are primarily sourced from chemical supplier databases. These properties provide a baseline for its handling, stability, and potential formulation.

| Property | Value | Source |
|------------------|-------------------------|--------|
| Molecular Weight | 158.27 g/mol | [1] |
| Boiling Point | 54 °C at 0.8 mmHg | [1] |
| Density | 1.005 g/cm ³ | [1] |
| Refractive Index | 1.475 | [1] |
| Flash Point | 91 °C (196 °F) | [1] |

Structural Elucidation

The molecular structure of **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol** is characterized by a central dihydropyran ring, with a dimethylsilanol group attached at the 6-position.

Caption: 2D structure of **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol**.

Part 2: The Dihydropyran Scaffold: A Privileged Motif in Medicinal Chemistry

The dihydropyran ring system is a well-established "privileged scaffold" in drug discovery.^[2] This designation is due to its frequent appearance in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities.

Biological Significance of Dihydropyrans

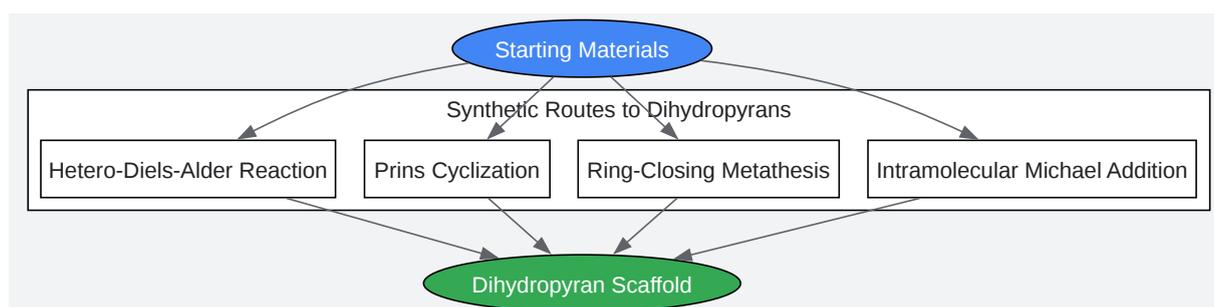
Dihydropyran-containing molecules have been reported to possess diverse pharmacological properties, including:

- Anticancer
- Antimicrobial^[3]
- Anti-inflammatory^[4]
- Antiviral

The conformational flexibility of the dihydropyran ring allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets.^[2]

Synthetic Strategies for Dihydropyran Rings

A variety of synthetic methods have been developed for the construction of the dihydropyran core. These methods provide access to a wide array of substituted dihydropyrans, which is crucial for structure-activity relationship (SAR) studies.^[5]



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Caption: Common synthetic pathways to the dihydropyran scaffold.

Part 3: The Silanol Functional Group: A Tool for Modulating Physicochemical and Pharmacological Properties

The incorporation of silicon into drug candidates, particularly in the form of silanols (R_3SiOH), is a contemporary strategy in medicinal chemistry to enhance the properties of bioactive molecules.^{[6][7]}

Unique Properties of Silanols in Drug Design

Silanols possess distinct properties compared to their carbon analogues, carbinols (R_3COH):

- **Increased Acidity and Hydrogen Bond Donor Strength:** The Si-O bond is more polarized than the C-O bond, making the silanol proton more acidic and a stronger hydrogen bond donor. This can lead to improved binding affinity with biological targets.^[6]
- **Enhanced Lipophilicity:** Organosilicon compounds are generally more lipophilic than their carbon counterparts, which can improve membrane permeability and bioavailability.^[7]

Role of Silanols in Enhancing Bioavailability and Potency

The "silicon switch" approach, where a carbon atom is replaced by a silicon atom, has been shown to positively impact the pharmacokinetic and pharmacodynamic profiles of drugs.^[7] The enhanced hydrogen-bonding capacity of silanols can result in increased potency and selectivity.^[6]

Silanols in Drug Delivery Systems

The surface of silica-based nanomaterials, such as mesoporous silica nanoparticles (MSNs), is rich in silanol groups. These silanols can be functionalized with drugs for targeted delivery and

controlled release.[8] The principles governing these interactions can also be applied to the design of soluble small-molecule drugs containing silanol moieties.

Part 4: Predicted Biological Activity and Therapeutic Potential

While no specific biological data for **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol** has been published, we can infer potential activities based on its structural components and a vendor classification.

The "Anticonvulsant" Hypothesis: An Unverified Lead

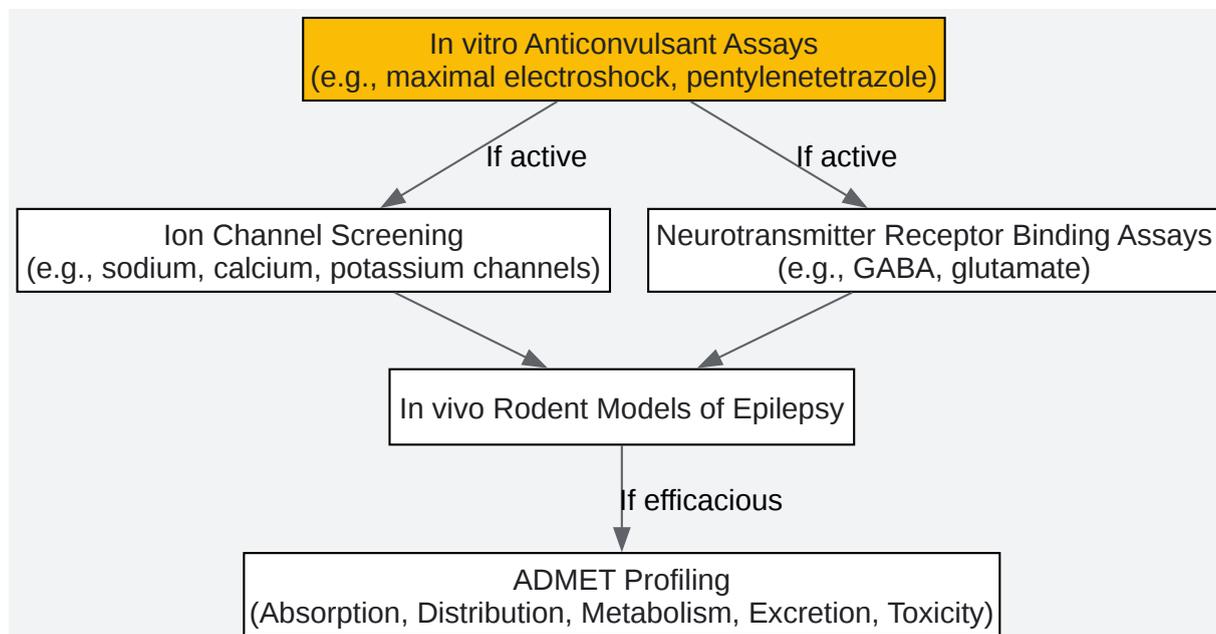
A chemical supplier has categorized this compound under "Anticonvulsants".[1] Although this claim is not substantiated by scientific literature, it provides a starting point for investigation. Many existing anticonvulsant drugs are characterized by their ability to modulate ion channels or neurotransmitter systems in the central nervous system (CNS). The lipophilicity imparted by the organosilicon portion of the molecule could facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.

Potential as a CNS-active Agent

The field of organosilicon chemistry has shown promise in the development of CNS-active drugs.[2][8][9] The unique electronic and steric properties of silicon can be exploited to fine-tune the pharmacological profile of a lead compound. The combination of a dihydropyran ring, a known pharmacophore, with a silanol group could result in novel CNS activities.

Workflow for Biological Screening

A logical workflow for investigating the biological activity of **(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol** would begin with validating the anticonvulsant claim and then expanding to other potential CNS targets.



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